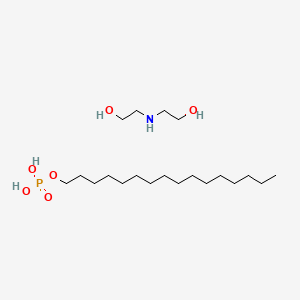
Diethanolamine cetyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine cetyl phosphate is a chemical compound that serves as a stabilizer and is commonly found in skin care products, hair conditioners, and other hair care products due to its anti-static properties . It is known for its ability to maintain the stability of product formulas and ensure even distribution of components.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diethanolamine cetyl phosphate involves the reaction of diethanolamine with cetyl phosphate. The process typically includes the following steps:
Reactants: Diethanolamine and cetyl phosphate.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 20-90°C, and involves stirring the reactants for a specific duration to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps to remove any impurities and ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Diethanolamine cetyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution Reagents: Various alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in alkylated products.
Scientific Research Applications
Diethanolamine cetyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in various chemical formulations to enhance the stability and performance of products.
Biology: The compound is utilized in biological research for its anti-static properties, which are beneficial in various experimental setups.
Medicine: In the pharmaceutical industry, this compound is used in the formulation of topical products due to its stabilizing and emulsifying properties.
Mechanism of Action
The mechanism of action of diethanolamine cetyl phosphate involves its ability to stabilize emulsions and prevent the separation of components in formulations. The compound interacts with the molecular components of the formulation, ensuring even distribution and enhancing the overall stability. This is achieved through its amphiphilic nature, where the hydrophilic and hydrophobic parts of the molecule interact with different components of the formulation.
Comparison with Similar Compounds
- Cocamide diethanolamine
- Diethanolamine oleth-3 phosphate
- Lauramide diethanolamine
- Myristamide diethanolamine
- Oleamide diethanolamine
Comparison: Diethanolamine cetyl phosphate is unique due to its specific combination of diethanolamine and cetyl phosphate, which imparts distinct stabilizing and anti-static properties. Compared to similar compounds, it offers enhanced stability and performance in formulations, making it a preferred choice in various applications .
Properties
CAS No. |
65122-24-9 |
|---|---|
Molecular Formula |
C20H46NO6P |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
InChI Key |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65138-84-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
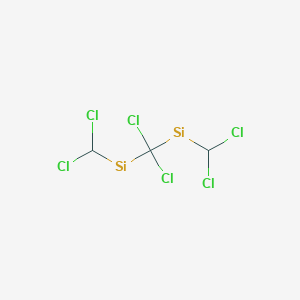
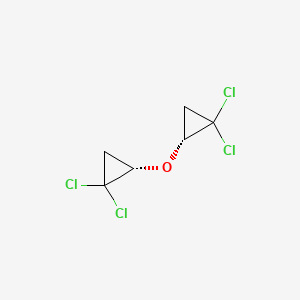
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
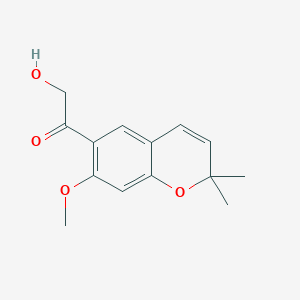
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
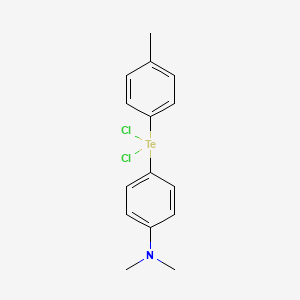
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

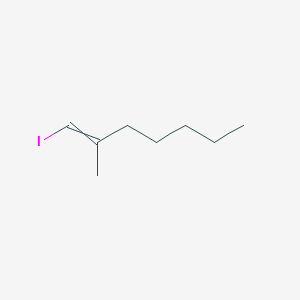
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)

